molecular formula C5H13N3S2 B13768474 Azane;pyrrolidin-1-ylcarbamodithioic acid CAS No. 69230-87-1

Azane;pyrrolidin-1-ylcarbamodithioic acid

Cat. No.: B13768474
CAS No.: 69230-87-1
M. Wt: 179.3 g/mol
InChI Key: VFBDWVWTIWQCOQ-UHFFFAOYSA-N
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Description

Azane;pyrrolidin-1-ylcarbamodithioic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;pyrrolidin-1-ylcarbamodithioic acid typically involves the reaction of pyrrolidine with carbon disulfide and ammonia. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. The process can be summarized as follows:

    Reactants: Pyrrolidine, carbon disulfide, and ammonia.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Pyrrolidine is added to a solution of carbon disulfide in the chosen solvent, followed by the slow addition of ammonia. The mixture is then heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Azane;pyrrolidin-1-ylcarbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Azane;pyrrolidin-1-ylcarbamodithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Azane;pyrrolidin-1-ylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Carbamodithioic acid: A compound with similar functional groups but different structural properties.

Uniqueness

Azane;pyrrolidin-1-ylcarbamodithioic acid is unique due to its combination of a pyrrolidine ring and carbamodithioic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

69230-87-1

Molecular Formula

C5H13N3S2

Molecular Weight

179.3 g/mol

IUPAC Name

azane;pyrrolidin-1-ylcarbamodithioic acid

InChI

InChI=1S/C5H10N2S2.H3N/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);1H3

InChI Key

VFBDWVWTIWQCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=S)S.N

Origin of Product

United States

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